molecular formula C14H15NO2S B8569056 Thiopyrano[3,4-b]indole-1-acetic acid, 1,3,4,9-tetrahydro-1-methyl- CAS No. 41339-53-1

Thiopyrano[3,4-b]indole-1-acetic acid, 1,3,4,9-tetrahydro-1-methyl-

Cat. No. B8569056
M. Wt: 261.34 g/mol
InChI Key: ZEHPLOBPGDRTED-UHFFFAOYSA-N
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Patent
US04041169

Procedure details

This ester is then treated with aqueous alcoholic KOH in the manner described for the esters in Examples 1 and 2 to afford the title compound, m.p. 3/4° - 149° C., nmr (CDCl3) δ1.86 (S, 3H), 3.06, 8.12 (6H), 7.35 (multiplet, 4H), 8.71 (1H), 10.31 (1H), after recrystallization from benzene-hexane.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][C:5]1([CH3:18])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH2:8][CH2:7][S:6]1)=[CH:16][CH:15]=[CH:14][CH:13]=3.[OH-].[K+]>>[CH3:18][C:5]1([CH2:4][C:3]([OH:19])=[O:2])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH2:8][CH2:7][S:6]1)=[CH:16][CH:15]=[CH:14][CH:13]=3 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1(SCCC2=C1NC1=CC=CC=C21)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(SCCC2=C1NC1=CC=CC=C21)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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